2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one typically involves the bromination of 1-(4-chloro-2,6-difluorophenyl)ethanone. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is monitored to control temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in redox reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, where specific halogenation patterns are required[5][5].
Properties
Molecular Formula |
C8H4BrClF2O |
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Molecular Weight |
269.47 g/mol |
IUPAC Name |
2-bromo-1-(4-chloro-2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |
InChI Key |
DSSPNAYAFBOPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)Cl |
Origin of Product |
United States |
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